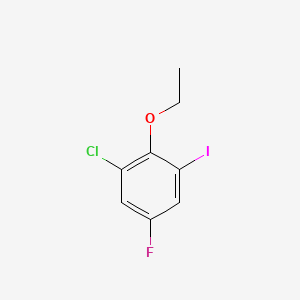

1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene

Description

Properties

IUPAC Name |

1-chloro-2-ethoxy-5-fluoro-3-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFIO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFUXTKXYDMWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1I)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.49 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route Overview

This method leverages sequential electrophilic substitutions and nucleophilic aromatic displacements to install substituents in a controlled order. Key steps include:

-

Chlorination of benzene.

-

Iodination at the meta position relative to chlorine.

-

Nitration and subsequent reduction to introduce the ethoxy group.

-

Fluorination via nucleophilic substitution.

Step 1: Chlorination of Benzene

Benzene is chlorinated using chlorine gas in the presence of iron(III) chloride as a catalyst. This yields 1-chlorobenzene with >90% selectivity.

Step 2: Iodination at Position 3

1-Chlorobenzene undergoes electrophilic iodination using iodine and silver nitrate in acetic acid. The chlorine directs iodine to the meta position, forming 1-chloro-3-iodobenzene (yield: 75–85%).

Step 3: Introduction of Ethoxy Group

1-Chloro-3-iodobenzene is nitrated at position 2 using a mixture of nitric acid and sulfuric acid, yielding 1-chloro-3-iodo-2-nitrobenzene . The nitro group is reduced to an amine using hydrogen and palladium on carbon, then diazotized and hydrolyzed to a hydroxyl group. Alkylation with ethyl iodide and sodium hydroxide introduces the ethoxy group, producing 1-chloro-3-iodo-2-ethoxybenzene (yield: 60–70%).

Step 4: Fluorination at Position 5

The fluorine is introduced via nucleophilic substitution. A nitro group is installed at position 5, reduced to an amine, and replaced with fluorine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO). Final purification yields 1-chloro-2-ethoxy-5-fluoro-3-iodobenzene (overall yield: ~50%).

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Cl₂, FeCl₃, 25°C | 1-Chlorobenzene | >90% |

| 2 | I₂, AgNO₃, CH₃COOH, 50°C | 1-Chloro-3-iodobenzene | 75–85% |

| 3 | HNO₃/H₂SO₄, H₂/Pd, NaOH/EtI | 1-Chloro-3-iodo-2-ethoxybenzene | 60–70% |

| 4 | KF/DMSO, 120°C | 1-Chloro-2-ethoxy-5-fluoro-3-iodo | 50% |

Cross-Coupling Reactions

This route employs palladium-catalyzed couplings to install iodine and ethoxy groups selectively.

Route Overview

-

Suzuki-Miyaura Coupling : A brominated ethoxy-fluoro benzene is coupled with an aryl iodide.

-

Chlorination : Electrophilic chlorination introduces the chlorine at position 1.

Step 1: Suzuki Coupling

A brominated precursor (e.g., 2-ethoxy-5-fluoro-3-bromobenzene ) reacts with an aryl iodide (e.g., iodobenzene) in the presence of Pd(OAc)₂ and AgOAc in trifluoroacetic acid (TFA). This forms 2-ethoxy-5-fluoro-3-iodobenzene (yield: 70–80%).

Step 2: Chlorination

The product undergoes electrophilic chlorination using Cl₂/FeCl₃, directing chlorine to the para position relative to the iodine, yielding This compound (yield: 65–75%).

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Pd(OAc)₂, AgOAc, TFA, 100°C | 2-Ethoxy-5-fluoro-3-iodobenzene | 70–80% |

| 2 | Cl₂, FeCl₃, 25°C | 1-Chloro-2-ethoxy-5-fluoro-3-iodo | 65–75% |

Directed Ortho-Meta-Iso-Directed Substitution

This method exploits nitro groups as directing agents to install substituents in specific positions.

Route Overview

-

Nitration of benzene to form nitrobenzene.

-

Reduction and Diazotization to install chlorine.

-

Iodination at the meta position.

-

Ethoxy Introduction via nitration-reduction-alkylation.

-

Fluorination at position 5.

Step 1: Nitration and Chlorination

Benzene is nitrated to form nitrobenzene, reduced to aniline, diazotized, and replaced with chlorine, yielding 1-chlorobenzene .

Step 2: Iodination

1-Chlorobenzene undergoes iodination at position 3 using I₂/AgNO₃ to form 1-chloro-3-iodobenzene .

Step 4: Fluorination

A nitro group is installed at position 5, reduced, and replaced with fluorine using KF/DMSO to yield the final product.

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | HNO₃/H₂SO₄, H₂/Pd, NaNO₂/H₂SO₄ | 1-Chlorobenzene | 85% |

| 2 | I₂, AgNO₃, CH₃COOH, 50°C | 1-Chloro-3-iodobenzene | 75–85% |

| 3 | HNO₃/H₂SO₄, H₂/Pd, NaOH/EtI | 1-Chloro-3-iodo-2-ethoxybenzene | 60–70% |

| 4 | KF/DMSO, 120°C | 1-Chloro-2-ethoxy-5-fluoro-3-iodo | 40–50% |

Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | ~50% | ~60–70% | ~40–50% |

| Key Challenges | Low fluorination yield | High Pd catalyst cost | Multiple nitration steps |

| Scalability | Moderate | High | Low |

| Purity | High (via column chromatography) | High (crystallization) | Moderate (impurities from nitro groups) |

Optimization Strategies

-

Catalyst Selection : Pd(OAc)₂/AgOAc systems enhance iodination yields in cross-coupling reactions.

-

Solvent Choice : TFA improves iodine transfer efficiency in electrophilic substitutions.

-

Temperature Control : Iodination at 50–60°C balances reactivity and selectivity.

-

Fluorination : KF/DMSO at 120°C minimizes side reactions during nucleophilic substitution.

Mechanistic Insights

-

Electrophilic Iodination : I₂ generates I⁺ in the presence of AgNO₃, which attacks the deactivated benzene ring at meta positions to Cl.

-

Nucleophilic Aromatic Substitution : Fluoride displaces a nitro group via a two-step mechanism involving Meisenheimer complex formation.

-

O-Alkylation : Ethanol reacts with phenoxide ions generated under basic conditions to form ethoxy groups .

Chemical Reactions Analysis

1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The iodine substituent allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1-chloro-2-ethoxy-5-fluoro-3-iodobenzene is in organic synthesis. It serves as a versatile building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds and functionalization reactions.

Case Study: C-H Functionalization

A study demonstrated the use of this compound in C-H functionalization reactions. The compound was reacted with iodobenzene in the presence of palladium catalysts, yielding various arylated products. The reaction conditions were optimized to achieve a maximum yield of 84% when using specific amounts of catalysts and solvents .

Pharmaceutical Applications

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features enable it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound can modulate immune responses, making them candidates for cancer treatment. These compounds have shown promise in reactivating the immune system against tumors, thereby enhancing therapeutic efficacy .

Liquid Crystal Technology

This compound is also explored for its properties as a liquid crystal material. Its unique molecular structure allows it to exhibit liquid crystalline behavior, which is beneficial for display technologies.

Properties and Benefits

The compound demonstrates advantageous values for optical and dielectric anisotropy combined with low viscosity. These properties make it suitable for use as a polar component in liquid crystalline media, which are essential for the development of advanced display devices .

Agrochemical Applications

In the agrochemical sector, halogenated compounds like this compound are investigated for their herbicidal properties.

Case Study: Herbicide Development

A patent highlighted the synthesis of herbicides based on similar halogenated aromatic compounds, indicating that such structures could be effective in controlling weed populations while minimizing environmental impact .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene involves its interaction with molecular targets through its functional groups. The chlorine, ethoxy, fluorine, and iodine substituents enable the compound to participate in various chemical reactions, influencing molecular pathways and biological processes. Specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Key Observations:

- Substituent Positioning : The position of iodine significantly affects reactivity. For example, 1-Chloro-3-fluoro-4-iodobenzene (positions 1, 3, 4) is a stable liquid, while iodine at position 3 in the target compound may enhance steric hindrance .

- Ethoxy vs. Methoxy Groups : Ethoxy substituents (e.g., in 4-Chloro-1-ethoxy-2-fluorobenzene) improve solubility compared to methoxy analogs, as seen in 5-Chloro-1,3-difluoro-2-methoxybenzene (similarity 0.97) .

- Bromine vs. Iodine : Bromine analogs like 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene exhibit lower molecular weights and may show reduced stability in Suzuki-Miyaura couplings compared to iodinated derivatives .

Physical State and Purity:

- 1-Chloro-3-fluoro-4-iodobenzene : Clear liquid, >98% purity, freezing point 18°C .

- 1-Bromo-3-chloro-5-fluoro-2-iodobenzene : Solid (CAS 1000577-66-1), 100% concentration; requires careful handling due to inhalation hazards .

- Target Compound : Likely a high-boiling liquid (inferred from iodine’s polarizability and ethoxy’s hydrophobicity).

Biological Activity

1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene is an organofluorine compound that has gained interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₈ClFIO

Molecular Weight: 307.5 g/mol

IUPAC Name: this compound

The compound features multiple halogen substituents which can significantly influence its reactivity and biological interactions. The presence of fluorine is particularly notable for enhancing lipophilicity and biological availability, which is critical for drug development.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition: The compound may interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. Such interactions can be pivotal in modulating metabolic pathways.

- Antioxidant Properties: Similar fluoroaryl compounds have shown antioxidant activities, which can help in protecting cells from oxidative stress and may play a role in cancer prevention .

Antimutagenic Activity

Research indicates that fluoroaryl derivatives exhibit antimutagenic properties, which could be relevant for this compound. A study demonstrated that fluoroaryl compounds significantly reduced mutagenicity induced by chemical agents like sodium azide (NaN₃) and benzo[a]pyrene (B[a]P) under various exposure conditions. This suggests that the compound may possess protective effects against DNA damage .

Case Studies

-

Anticancer Potential:

- A series of studies have explored the anticancer potential of halogenated compounds. For instance, similar compounds have been screened for their ability to inhibit cancer cell proliferation in vitro, showing promising results against various cancer cell lines. The introduction of fluorine has been correlated with increased potency in inhibiting tumor growth .

- Fluorine Substitution Effects:

Comparative Analysis with Related Compounds

| Compound | Antimutagenic Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Promising | Enzyme inhibition, antioxidant |

| Monocationic fluoroarylbichalcophenes | High | Moderate | Antioxidant, DNA repair enhancement |

| Fluorinated benzothiazoles | Variable | High | Enzyme inhibition |

Q & A

Q. What are the standard synthetic routes for preparing 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene?

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route begins with introducing iodine via Ullmann coupling or electrophilic iodination, followed by fluorination using Balz-Schiemann or halogen exchange reactions. Ethoxy groups are introduced via nucleophilic substitution (e.g., Williamson ether synthesis) on a pre-chlorinated intermediate. Critical steps include controlling regioselectivity and protecting sensitive substituents (e.g., iodine) during reactions .

Q. How should researchers safely handle and store this compound?

Due to iodine’s photosensitivity and potential toxicity, store the compound in amber glassware under inert gas (N₂/Ar) at 2–8°C. Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Safety protocols for halogenated aromatics, such as spill containment with vermiculite and neutralization with sodium bicarbonate, apply .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions via coupling patterns and chemical shifts (e.g., fluorine’s deshielding effect).

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (iodine’s distinct signature).

- X-ray Crystallography : Resolves regiochemistry in crystalline form, critical for verifying substitution patterns .

Q. How can researchers verify the purity of this compound?

Use HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm) for quantitative purity analysis. Gas chromatography (GC) is less ideal due to potential decomposition at high temperatures. Cross-validate with melting point determination and elemental analysis .

Q. What solvents and reaction conditions are compatible with this compound?

Polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitutions, while ethers (THF) or chlorinated solvents (DCM) are suitable for coupling reactions. Avoid strong bases (e.g., LDA) that may displace iodine. Reactions are typically conducted at 0–80°C under inert atmospheres .

Advanced Research Questions

Q. How can competing regioselectivity challenges be addressed during synthesis?

The ethoxy group’s ortho/para-directing effects may clash with iodine’s meta-directing nature. Strategies include:

Q. What causes discrepancies in reported NMR data for halogenated benzenes?

Variations arise from solvent effects, concentration-dependent shifts, or dynamic processes (e.g., ring flipping). For iodine-containing compounds, relativistic effects can alter chemical shifts. Always compare data under identical conditions and reference internal standards (e.g., TMS) .

Q. How do researchers optimize catalytic systems for introducing multiple halogens?

Screen transition-metal catalysts (e.g., Pd/Cu for Ullmann coupling) with ligands (diphosphines) to enhance efficiency. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps. For fluorination, silver-mediated systems reduce side reactions .

Q. What strategies mitigate iodine’s instability during long-term storage?

Add stabilizers (0.1% BHT) to prevent radical degradation. Store under vacuum-sealed conditions to avoid moisture. Periodic purity checks via TLC or GC-MS detect decomposition early .

Q. How can computational tools aid in retrosynthetic planning for this compound?

AI-driven platforms (e.g., Reaxys, Pistachio) propose one-step routes by analyzing reaction databases. Input the target structure to generate precursor options ranked by feasibility. Validate predictions with small-scale trial reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.